molecular formula C15H17ClN2O2 B4961663 (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone

(4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone

Cat. No.: B4961663
M. Wt: 292.76 g/mol
InChI Key: JYLAOOIUJKQVHC-UHFFFAOYSA-N
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Description

The compound (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone is a synthetic organic molecule that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-4-5-13-10(2)17-18(15(13,3)20)14(19)11-6-8-12(16)9-7-11/h4,6-9,13,20H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLAOOIUJKQVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1CC=C)(C)O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a base.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an appropriate oxidizing agent.

    Chlorophenyl group attachment: The 4-chlorophenyl group can be attached via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow reactors: To enhance reaction efficiency and control.

    Catalyst optimization: To improve reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Biology and Medicine

    Drug Development: Due to its pyrazole core, the compound can be explored for its potential as a pharmaceutical agent with anti-inflammatory, analgesic, or antimicrobial properties.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.

    Polymer Science: It can be used in the synthesis of polymers with specific functionalities.

Mechanism of Action

The mechanism of action of (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
  • (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone
  • (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Uniqueness

The uniqueness of (4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

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